

Schisanlignone C: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Schisanlignone C**

Cat. No.: **B13773464**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

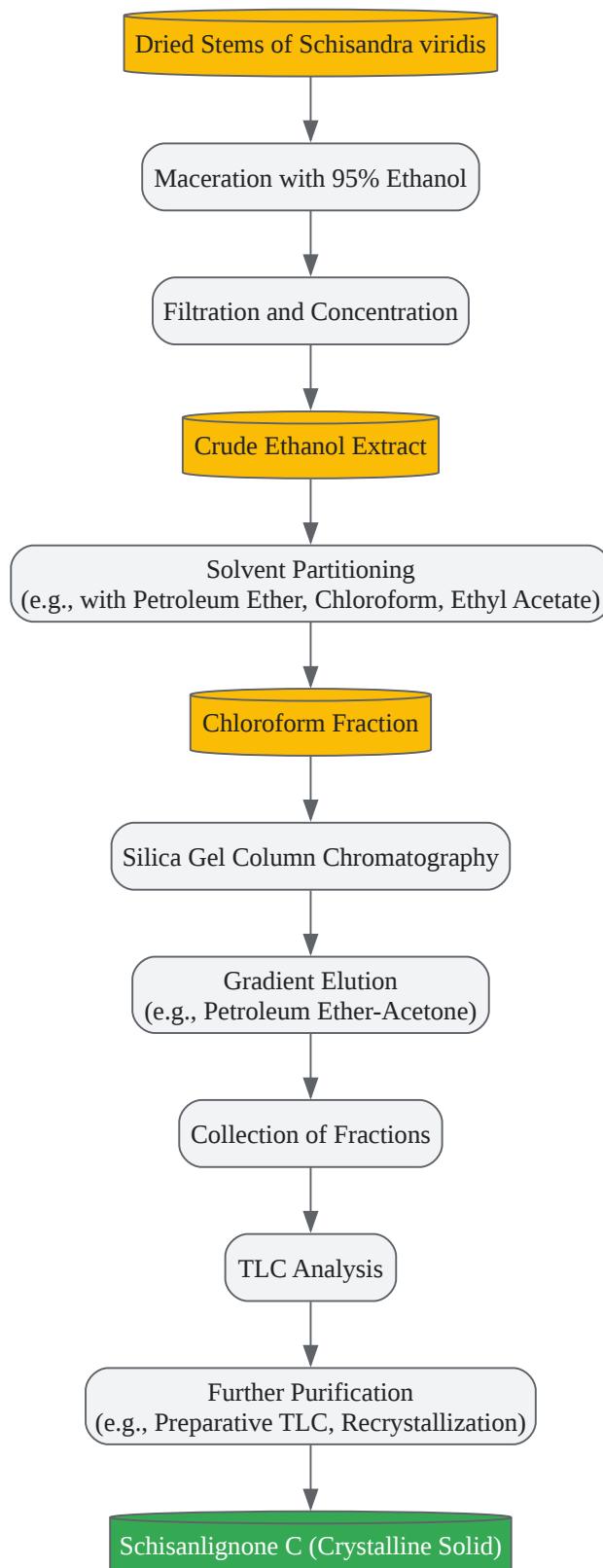
Schisanlignone C, a dibenzocyclooctadiene lignan, was first isolated and identified in 1992 from the plant *Schisandra viridis*. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of **Schisanlignone C**. It details the experimental protocols employed for its isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and outlines our current understanding of its biological context. While specific biological activities and signaling pathways for **Schisanlignone C** remain largely unexplored, this document lays the foundational knowledge for future research and drug development endeavors.

Introduction

Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The genus *Schisandra*, in particular, is a rich source of structurally unique and biologically active lignans. In 1992, a research group led by Luo Guangqiu reported the discovery of three new lignans from the plant *Schisandra viridis* A. C. Sm., collected from the northern Guangdong Province of China. Among these was **Schisanlignone C**.^{[1][2]} This guide will focus on the initial discovery and characterization of this specific compound.

Discovery and Isolation

Schisanlignone C was first reported in the paper "Studies on the constituent of Schisandra viridis A. C. Sm. in the northern Guangdong province. II" published in Acta Chimica Sinica in 1992.[\[1\]](#)[\[2\]](#)


Plant Material

The dried stems of *Schisandra viridis* A. C. Smith were used as the source material for the isolation of **Schisanlignone C**.

Experimental Protocol: Extraction and Isolation

The following workflow outlines the general procedure for the extraction and isolation of lignans from *Schisandra* species, based on common practices in the field and inferred from the discovery of similar compounds. The specific details from the original publication by Luo G. et al. form the basis of this protocol.

Workflow for Isolation of **Schisanlignone C**

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Schisanlignone C**.

- Extraction: The air-dried and powdered stems of *S. viridis* were macerated with 95% ethanol at room temperature.
- Concentration: The ethanol extract was filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The lignan fraction, including **Schisanlignone C**, was typically found in the chloroform-soluble portion.
- Column Chromatography: The chloroform fraction was subjected to column chromatography on silica gel.
- Gradient Elution: The column was eluted with a gradient of petroleum ether-acetone, with the polarity gradually increasing. Fractions were collected systematically.
- Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC). Fractions containing similar components were combined.
- Purification: The fraction containing **Schisanlignone C** was further purified using techniques such as preparative TLC or recrystallization to yield the pure compound as a crystalline solid.

Structural Elucidation

The structure of **Schisanlignone C** was determined through a combination of spectroscopic techniques, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **Schisanlignone C**.

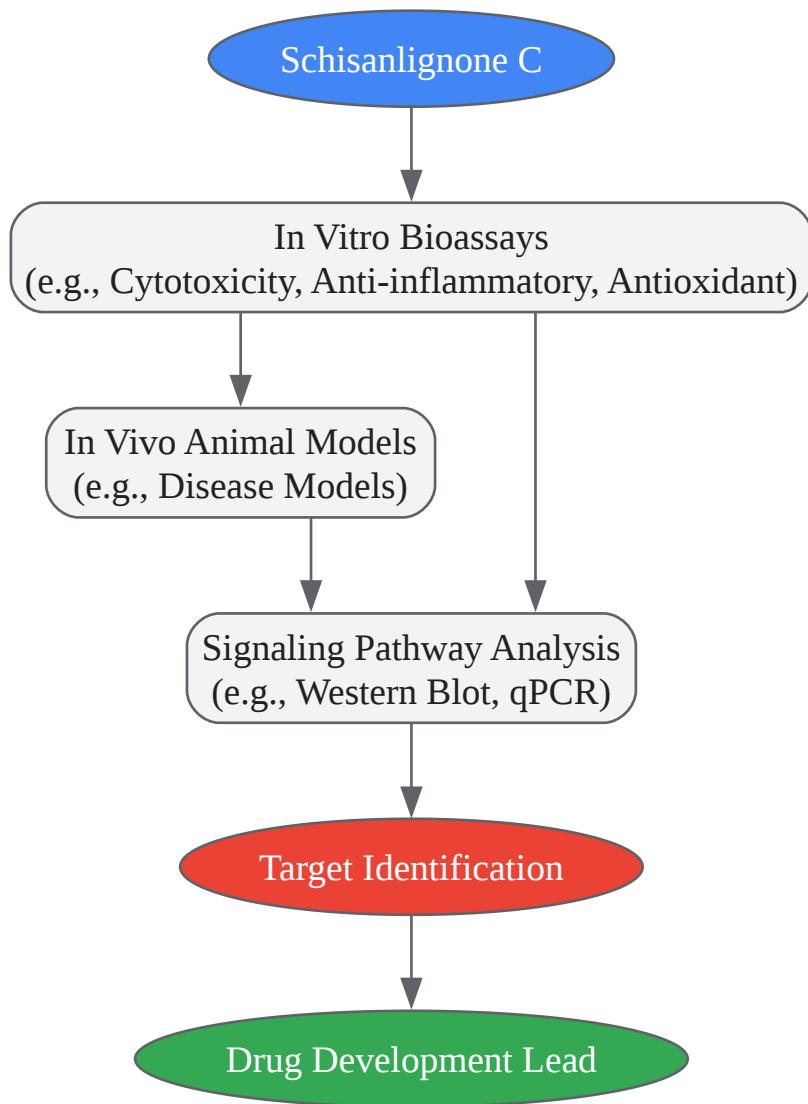
Table 1: Physicochemical Properties of **Schisanlignone C**

Property	Value
Molecular Formula	C ₂₃ H ₂₆ O ₇
Molecular Weight	414.45 g/mol
CAS Registry No.	144606-83-7
Appearance	Crystalline Solid
Source	Schisandra viridis A. C. Smith

Table 2: ¹H-NMR Spectroscopic Data for **Schisanlignone C** (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
<p>Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context.</p>			
Aromatic Protons	6.5 - 7.0	m	
Methoxy Protons	3.6 - 3.9	s	
Methylenedioxy Protons	~5.9	s	
Aliphatic Protons	1.0 - 2.5	m	

Table 3: ¹³C-NMR Spectroscopic Data for **Schisanlignone C** (CDCl₃)


Carbon	Chemical Shift (δ , ppm)
Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context.	
Carbonyl Carbon	~200
Aromatic Carbons	100 - 155
Methoxy Carbons	55 - 61
Methylenedioxy Carbon	~101
Aliphatic Carbons	10 - 50

Biological Activity and Signaling Pathways

To date, there is a significant lack of specific research on the biological activities and mechanisms of action of **Schisanlignone C**. Most studies on Schisandra lignans have focused on more abundant compounds like schisandrin, gomisin A, and deoxyschisandrin. These related compounds have been shown to possess a wide range of pharmacological effects, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant activities.

It is plausible that **Schisanlignone C** may exhibit similar biological properties due to its structural resemblance to other bioactive dibenzocyclooctadiene lignans. However, dedicated studies are required to confirm this and to elucidate any specific signaling pathways that **Schisanlignone C** might modulate.

Logical Relationship for Future Investigation

[Click to download full resolution via product page](#)

Caption: A proposed logical workflow for future research on **Schisanlignone C**.

Conclusion

Schisanlignone C is a dibenzocyclooctadiene lignan discovered in 1992 from *Schisandra viridis*. While its initial isolation and structural characterization have been established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanisms of action. This technical guide consolidates the foundational knowledge of **Schisanlignone C**, providing researchers and drug development professionals with the necessary background to initiate further investigation into the therapeutic potential of this natural product. The detailed

experimental approaches and structured data presented herein serve as a valuable resource for future studies aimed at unlocking the pharmacological promise of **Schisanlignone C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Schisanlignone C: A Technical Overview of its Discovery and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13773464#discovery-and-history-of-schisanlignone-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com